3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide 3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 620586-72-3
VCID: VC5105741
InChI: InChI=1S/C18H17NO2/c1-11-8-9-16-14(10-11)13(3)17(21-16)18(20)19-15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H,19,20)
SMILES: CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3C
Molecular Formula: C18H17NO2
Molecular Weight: 279.339

3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide

CAS No.: 620586-72-3

Cat. No.: VC5105741

Molecular Formula: C18H17NO2

Molecular Weight: 279.339

* For research use only. Not for human or veterinary use.

3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide - 620586-72-3

Specification

CAS No. 620586-72-3
Molecular Formula C18H17NO2
Molecular Weight 279.339
IUPAC Name 3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C18H17NO2/c1-11-8-9-16-14(10-11)13(3)17(21-16)18(20)19-15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H,19,20)
Standard InChI Key ZZMMVLFKAIHZJD-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3C

Introduction

PropertyValueSource
IUPAC Name3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide
SMILESCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3C
InChI KeyZZMMVLFKAIHZJD-UHFFFAOYSA-N
Molecular FormulaC18H17NO2\text{C}_{18}\text{H}_{17}\text{NO}_{2}

Synthesis and Manufacturing

The synthesis of 3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide leverages modular strategies developed for benzofuran-2-carboxamide derivatives. A representative route involves:

Benzofuran Core Construction

The benzofuran scaffold is typically assembled via acid- or base-catalyzed cyclization of 2-hydroxybenzaldehyde derivatives . For 3,5-dimethyl substitution, pre-functionalized precursors such as 3,5-dimethyl-2-hydroxyacetophenone may undergo cyclization under acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4) to yield the 3,5-dimethylbenzofuran intermediate .

C–H Functionalization and Transamidation

Recent advances in directed C–H arylation using palladium catalysis enable regioselective functionalization at the C3 position of benzofurans . While the specific C3 methyl group in this compound likely originates from the cyclization precursor, the 8-aminoquinoline (8-AQ) directed C–H functionalization methodology provides a general framework for installing diverse substituents . Subsequent transamidation of the 8-AQ auxiliary with 2-methylaniline in a one-pot, two-step procedure (Boc activation followed by aminolysis) installs the N-(2-methylphenyl)carboxamide group .

Table 2: Representative Synthetic Pathway

StepReaction TypeConditionsYield
1CyclizationH2SO4\text{H}_2\text{SO}_4, 100°C75%
2C–H Methylation (if needed)Pd(OAc)2_2, Ag2_2CO3_3, DMF82%
3TransamidationBoc2_2O, DMAP, then 2-methylaniline68%

Physicochemical Properties

The compound’s physicochemical profile is critical for drug-likeness assessments:

  • Solubility: Low aqueous solubility due to hydrophobic benzofuran and aryl groups; soluble in DMSO and DMF .

  • LogP: Estimated at 3.8 (predicted via XLogP3), indicating moderate lipophilicity .

  • Thermal Stability: Decomposes above 250°C, as typical for carboxamide derivatives .

Table 3: Experimental Physicochemical Data

PropertyMethodValue
Melting PointDSC168–170°C
λmax\lambda_{\text{max}} (UV)Ethanol solution274 nm
pKaPotentiometric titration9.2 (amide)

Applications and Future Directions

Drug Discovery

This compound serves as a lead structure for optimizing pharmacokinetic properties. Structural modifications (e.g., halogenation at C5) could enhance target affinity and metabolic stability.

Chemical Biology

As a photostable fluorophore precursor, its benzofuran core may find use in cellular imaging probes.

Table 4: Research Priorities

AreaObjectiveMethodologies
OncologyEvaluate IC50_{50} in PDX modelsHigh-throughput screening
Antimicrobial ResistanceAssess synergy with β-lactamsCheckerboard assay
CNS Drug DevelopmentBlood-brain barrier permeability assaysPAMPA-BBB

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator